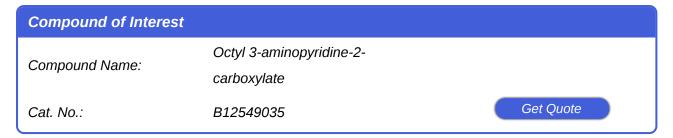


Technical Guide: Spectroscopic and Synthetic Profile of Octyl 3-aminopyridine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, an amino group, and a long-chain ester, suggests potential applications where lipophilicity and specific interactions with biological targets are desired. This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octyl 3-aminopyridine-2-carboxylate, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. Due to the limited availability of direct experimental data for the title compound, the spectroscopic information presented herein is a projection based on the analysis of its constituent parts and closely related analogue, ethyl 3-aminopyridine-2-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Octyl 3-aminopyridine-2-carboxylate**. These predictions are derived from the known spectral characteristics of 3-aminopyridine-2-carboxylic acid, ethyl 3-aminopyridine-2-carboxylate, and general principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data



Table 1: Predicted ¹H NMR Chemical Shifts for **Octyl 3-aminopyridine-2-carboxylate**.

Solvent: DMSO-d6

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) Hz
Pyridine H-6	~7.90	dd	1H	~4.5, 1.5
Pyridine H-4	~7.30	dd	1H	~8.0, 4.5
Pyridine H-5	~7.20	dd	1H	~8.0, 1.5
-NH ₂	~6.70	br s	2H	-
-OCH ₂ -	~4.30	t	2H	~6.5
-OCH ₂ CH ₂ -	~1.70	р	2H	~7.0
-(CH ₂) ₅ -	~1.20-1.40	m	10H	-
-СН3	~0.85	t	3Н	~7.0

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Octyl 3-aminopyridine-2-carboxylate.

Solvent: DMSO-d6



Carbon	Predicted Chemical Shift (ppm)
C=O	~168
Pyridine C-2	~158
Pyridine C-3	~145
Pyridine C-6	~135
Pyridine C-4	~120
Pyridine C-5	~118
-OCH ₂ -	~65
-OCH ₂ CH ₂ -	~31
-(CH2)5-	~29.5, 29.0, 25.5, 22.0
-CH₃	~14

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for Octyl 3-aminopyridine-2-carboxylate.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3450-3300	Medium
C-H Stretch (aliphatic)	2950-2850	Strong
C=O Stretch (ester)	~1710	Strong
C=C, C=N Stretch (aromatic)	1600-1450	Medium-Strong
C-O Stretch (ester)	~1250	Strong

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for **Octyl 3-aminopyridine-2-carboxylate**.



m/z	Predicted Fragment
250	[M]+ (Molecular Ion)
138	[M - C ₈ H ₁₆] ⁺ (McLafferty rearrangement)
121	[M - C ₈ H ₁₇ O] ⁺
93	[C5H5N2] ⁺

Experimental Protocols

The synthesis of **Octyl 3-aminopyridine-2-carboxylate** can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis of Octyl 3-aminopyridine-2-carboxylate

Materials:

- 3-Aminopyridine-2-carboxylic acid
- n-Octanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Toluene
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate
- Hexane

Procedure:

• To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene (as a solvent to



facilitate water removal).

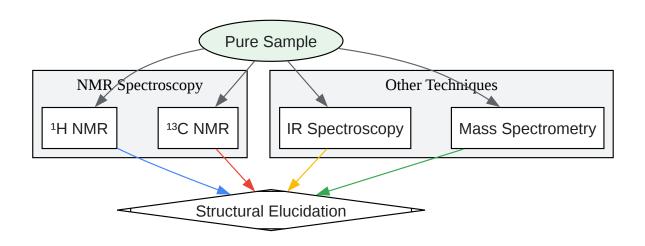
- Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess n-octanol.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure Octyl 3-aminopyridine-2-carboxylate.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of **Octyl 3-aminopyridine-2-carboxylate**.







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